N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide
CAS No.: 1436150-67-2
Cat. No.: VC7125521
Molecular Formula: C17H23N3O
Molecular Weight: 285.391
* For research use only. Not for human or veterinary use.
![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide - 1436150-67-2](/images/structure/VC7125521.png)
CAS No. | 1436150-67-2 |
---|---|
Molecular Formula | C17H23N3O |
Molecular Weight | 285.391 |
IUPAC Name | N-(cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide |
Standard InChI | InChI=1S/C17H23N3O/c1-13-6-5-7-15(14(13)2)16-8-3-4-11-20(16)12-17(21)19-10-9-18/h5-7,16H,3-4,8,10-12H2,1-2H3,(H,19,21) |
Standard InChI Key | LPHZJALJFTZUOW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C2CCCCN2CC(=O)NCC#N)C |
The compound N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide is a synthetic organic molecule that falls under the category of substituted acetamides. This compound is characterized by its unique structural framework, which includes a cyanomethyl group, a dimethylphenyl moiety, and a piperidine ring. Such compounds often find applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting neurological or metabolic pathways.
Synthesis
The synthesis of N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide involves multi-step organic synthesis techniques. While specific literature on this exact compound is limited, similar compounds are synthesized through:
-
Amide Bond Formation: Reacting an amine (e.g., piperidine derivative) with a cyanomethyl-acetyl chloride precursor.
-
Catalysis: Using mild acidic or basic catalysts to facilitate bond formation without affecting sensitive functional groups.
-
Purification: Employing recrystallization or chromatographic methods to isolate the final product.
Potential Applications
Compounds with similar structures have been explored for various biomedical applications:
-
Neurological Disorders: Substituted acetamides are investigated for their anticonvulsant properties and potential as sodium channel blockers .
-
Anti-inflammatory Agents: Structural analogs have shown activity as inhibitors of inflammatory enzymes like 5-lipoxygenase .
-
Autoimmune Diseases: Related derivatives have been studied as ROR-gamma modulators for treating autoimmune conditions .
Pharmacological Insights
While specific pharmacological data for this compound is unavailable, related compounds exhibit:
-
Anticonvulsant Activity: Effective in maximal electroshock (MES) seizure models .
-
Binding Affinity: Moderate binding to neuronal voltage-sensitive sodium channels, indicating potential utility in epilepsy treatment .
Comparative Analysis of Related Compounds
Compound Name | Molecular Weight (g/mol) | Application | Key Functional Group |
---|---|---|---|
N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide | ~259 | Neurological disorders | Cyanomethyl group |
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide | ~400 | Anti-inflammatory | Thiadiazole and cyanomethyl |
N-{2-(piperidin-1-yl)phenylmethyl}-acetamide | ~525 | Autoimmune diseases | Piperidine and benzoxazine |
Research Gaps and Future Directions
-
Pharmacokinetics: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are needed.
-
Toxicity Profiles: Acute and chronic toxicity evaluations are essential for preclinical development.
-
SAR Studies: Structure-activity relationship (SAR) studies could identify key modifications to enhance efficacy and reduce side effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume